![molecular formula C15H10F3NO4 B1436972 1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate CAS No. 2248286-24-8](/img/structure/B1436972.png)
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
Übersicht
Beschreibung
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate, also known as 1,3-DIOX-TFM, is a novel and versatile compound that has seen increasing use in a variety of scientific research applications. This compound has been found to have several unique properties, such as its low toxicity, high solubility, and good stability, which make it an attractive option for chemical synthesis and research.
Wissenschaftliche Forschungsanwendungen
Bridgehead-Bridgehead Interactions and Reactivity
Studies on derivatives of bicyclo[1.1.1]pentane, such as the 3-halo-substituted bicyclo[1.1.1]pentane-1-carboxylic acids, have shed light on the unique reactivities and electronic effects facilitated by the bicyclo[1.1.1]pentane ring system. Investigations into their oxidation potential and dissociation constants reveal the influence of the bicyclo[1.1.1]pentane structure on electronic transmission and reactivity patterns (Adcock et al., 1999).
Synthetic Applications and Biological Probes
The synthesis of 3-(pyrazin-2-yl)bicyclo[1.1.1]pentane-1-carboxylic acid demonstrates the potential of using bicyclo[1.1.1]pentane motifs as probes in biological studies, highlighting their role in expanding the tools available for medicinal chemistry (Thirumoorthi & Adsool, 2016).
Molecular Structure and Hydrogen Bonding
The crystallographic analysis of compounds containing the 1,3-dioxoisoindolin-2-yl unit provides insights into their molecular geometry, showcasing the planar nature of the 1,3-dioxoisoindolin-2-yl unit and its significant dihedral angle with the carboxylate group. This structural feature is crucial for understanding the intramolecular interactions and reactivity of such compounds (Raza et al., 2009).
Enantioselective Functionalization
The enantioselective C–H functionalization of bicyclo[1.1.1]pentanes (BCPs) represents a novel approach to access chiral substituted BCPs, offering a pathway to synthesize enantioenriched, substituted products. This method emphasizes the versatility of BCPs in constructing chiral molecules, important in drug development and synthetic chemistry (Garlets et al., 2020).
Acidity and Bond Dissociation Energy
Research into the acidity and C-H bond dissociation energy of 3-tert-butylbicyclo[1.1.1]pentane unveils the robustness of the C-H bonds within the bicyclo[1.1.1]pentane framework, providing insight into the stability and reactivity of these compounds. Such studies are pivotal for understanding the chemical properties of bicyclo[1.1.1]pentane derivatives in synthetic applications and material science (Reed et al., 2002).
Eigenschaften
IUPAC Name |
(1,3-dioxoisoindol-2-yl) 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3NO4/c16-15(17,18)14-5-13(6-14,7-14)12(22)23-19-10(20)8-3-1-2-4-9(8)11(19)21/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQORFLXFRIFKCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)C(F)(F)F)C(=O)ON3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dioxoisoindolin-2-yl 3-(trifluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[(4-Oxo-4aH-quinazolin-2-ylidene)amino]benzoic acid](/img/structure/B1436891.png)


![4-Methyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B1436897.png)
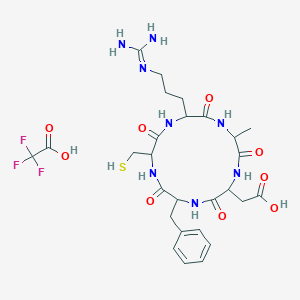
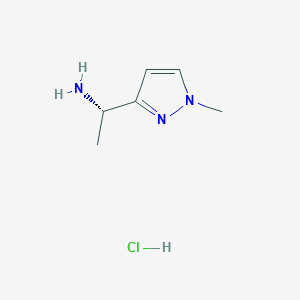
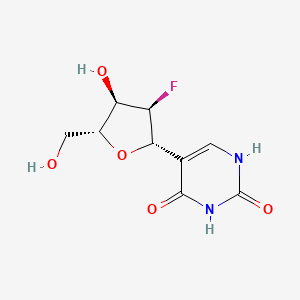
![(6R,7R)-7-((Z)-2-(2-Aminothiazol-4-yl)-2-(methoxyimino)acetamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]octane-2-carboxylic acid](/img/structure/B1436904.png)
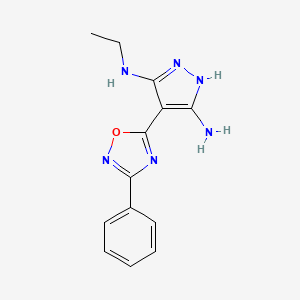

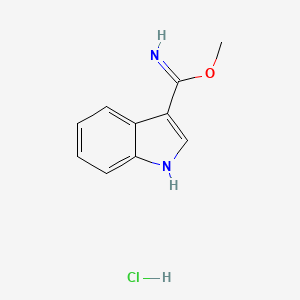
![8-Chloro-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B1436910.png)